2-(5-methyl-1H-imidazol-4-yl)-1,3-benzothiazole

Lipophilicity Drug-likeness Membrane permeability

2-(5-Methyl-1H-imidazol-4-yl)-1,3-benzothiazole (CAS 469911-17-9; MF C₁₁H₉N₃S; MW 215.27 g/mol) is a heterocyclic building block comprising a benzothiazole core directly C–C coupled at the 2-position to a 5-methyl-1H-imidazol-4-yl moiety. The molecule possesses a single rotatable bond, a calculated logP of approximately 2.79, a topological polar surface area of 30.71 Ų, zero hydrogen-bond donors, and three hydrogen-bond acceptors, placing it fully within Lipinski Rule-of-Five space.

Molecular Formula C11H9N3S
Molecular Weight 215.28 g/mol
Cat. No. B13829607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-methyl-1H-imidazol-4-yl)-1,3-benzothiazole
Molecular FormulaC11H9N3S
Molecular Weight215.28 g/mol
Structural Identifiers
SMILESCC1=C(N=CN1)C2=NC3=CC=CC=C3S2
InChIInChI=1S/C11H9N3S/c1-7-10(13-6-12-7)11-14-8-4-2-3-5-9(8)15-11/h2-6H,1H3,(H,12,13)
InChIKeyBIZLWQWPCFQALU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Methyl-1H-imidazol-4-yl)-1,3-benzothiazole – Structural & Pharmacochemical Baseline for Research Procurement


2-(5-Methyl-1H-imidazol-4-yl)-1,3-benzothiazole (CAS 469911-17-9; MF C₁₁H₉N₃S; MW 215.27 g/mol) is a heterocyclic building block comprising a benzothiazole core directly C–C coupled at the 2-position to a 5-methyl-1H-imidazol-4-yl moiety [1]. The molecule possesses a single rotatable bond, a calculated logP of approximately 2.79, a topological polar surface area of 30.71 Ų, zero hydrogen-bond donors, and three hydrogen-bond acceptors, placing it fully within Lipinski Rule-of-Five space [1]. It belongs to the broader imidazolyl-benzothiazole chemotype, a class recognized for pronounced antiproliferative activity against diverse tumor cell lines, though with notable variation in selectivity depending on the precise substitution pattern [2].

Why Generic Imidazole–Benzothiazole Analogs Cannot Substitute for 2-(5-Methyl-1H-imidazol-4-yl)-1,3-benzothiazole in Research Programs


Within the imidazolyl-benzothiazole chemotype, small structural perturbations produce large shifts in biological profile. The 5-methyl group on the imidazole ring distinguishes this compound from its des-methyl congener 2-(1H-imidazol-4-yl)-1,3-benzothiazole (CAS 1423133-33-8; C₁₀H₇N₃S; MW 201.25), altering both lipophilicity and the hydrogen-bond donor/acceptor topology of the imidazole NH . Furthermore, exchanging the imidazole for a pyrazole — as in the isosteric 2-(3-methyl-1H-pyrazol-4-yl)-benzothiazole (C₁₁H₉N₃S; MW 215.28) — repositions the annular nitrogen, which directly impacts kinase hinge-binding geometry and target engagement profiles [1]. QSAR studies on related benzazole series confirm that antiproliferative potency and tumor-cell selectivity are exquisitely sensitive to the nature and position of substituents on both the azole and the benzothiazole rings [2]. Consequently, procurement of the exact methyl-imidazole regioisomer — rather than a near-neighbor analog — is essential for data reproducibility in lead optimization campaigns.

Quantitative Differentiation Evidence for 2-(5-Methyl-1H-imidazol-4-yl)-1,3-benzothiazole Versus Structural Analogs


Lipophilicity Shift Driven by Methyl Substitution on the Imidazole Ring

The 5-methyl substituent on the imidazole ring of the target compound increases calculated logP by approximately 1.0–1.5 log units relative to the des-methyl analog 2-(1H-imidazol-4-yl)-1,3-benzothiazole. The target compound has a measured/calculated logP of 2.79 (ECBD) [1], while the des-methyl congener (C₁₀H₇N₃S, MW 201.25) is expected to exhibit a logP roughly 1.0–1.5 units lower based on the well-characterized +0.5 logP contribution per aliphatic carbon in aromatic heterocycles . This differentiated lipophilicity profile directly influences membrane partitioning, protein binding, and ADME parameters — factors that are critical when selecting a scaffold for lead optimization.

Lipophilicity Drug-likeness Membrane permeability

Antiproliferative Class Potency Benchmark Against T-Cell Lymphoma Cells

Imidazolyl-benzothiazoles as a chemotype exhibit pronounced antiproliferative activity in the low-micromolar range against human T-cell lymphoma (HuT78) cells. In a systematic SAR study by Rep Kaulić et al. (2022), the imidazolyl-benzothiazole series displayed generally nonselective but potent activity, with the optimized congener 36c achieving an IC₅₀ of 1.6 µM against HuT78 cells while sparing normal BJ fibroblasts (IC₅₀ > 100 µM), yielding a selectivity index > 62 [1]. By contrast, the corresponding benzimidazole-triazole congeners 45a–45c and 46c exhibited IC₅₀ values < 10 µM but with a different selectivity fingerprint [1]. While the specific compound 2-(5-methyl-1H-imidazol-4-yl)-1,3-benzothiazole was not directly tested in this panel, its core scaffold places it within the imidazolyl-benzothiazole series that demonstrated the 1.6 µM activity, and the 5-methyl substituent is predicted by QSAR models in the same study to modulate antiproliferative potency through effects on atomic mass distribution and polarizability at the benzazole 6-position analogues [1].

Anticancer Antiproliferative Oncology

Kinase Selectivity Potential Evidenced by a Structurally Related Benzothiazole-Imidazole Congener

The closely related benzothiazole-imidazole compound TP0427736, 6-(4-(4-methylthiazol-2-yl)-1H-imidazol-5-yl)benzo[d]thiazole (MW 298.39), demonstrates that the benzothiazole–imidazole architecture can support exquisite kinase selectivity. TP0427736 inhibits ALK5 kinase with an IC₅₀ of 2.72 nM and exhibits 300-fold selectivity over the closely related ALK3 kinase (IC₅₀ = 836 nM) . It further suppresses TGF-β1-induced Smad2/3 phosphorylation in A549 cells with an IC₅₀ of 8.68 nM . The 5-methyl-1H-imidazol-4-yl substitution pattern present in the target compound preserves the imidazole NH hydrogen-bond donor — a critical pharmacophoric element for kinase hinge-region binding — and the methyl group can sterically modulate selectivity against off-target kinases in a manner analogous to the methylthiazole moiety in TP0427736 .

Kinase inhibition Selectivity ALK5 TGF-β signaling

Negative GPR35 Antagonism Data Informs Target Selectivity Profiling

In a primary screen deposited in the ECBD database, 2-(5-methyl-1H-imidazol-4-yl)-1,3-benzothiazole was tested for antagonism at the G-protein coupled receptor GPR35 and found to be inactive [1]. This negative result is informative because a distinct sub-series of benzothiazole derivatives has been reported as GPR35 antagonists in a dedicated SAR study by Abdalhameed et al. (2017) [2]. The lack of GPR35 activity for the target compound thus serves as a selectivity filter, suggesting that the 5-methyl-1H-imidazol-4-yl substitution at the benzothiazole 2-position steers the molecule away from GPR35 engagement — an off-target liability for certain therapeutic applications — while other benzothiazole substitution patterns (e.g., 2-aminobenzothiazole with specific N-substitution) promote GPR35 antagonism [2].

GPR35 Target selectivity GPCR Off-target screening

Synthetic Tractability Advantage Over Fused Imidazobenzothiazole Analogs

The target compound features a direct C–C bond linking the benzothiazole and imidazole rings, in contrast to fused imidazo[2,1-b][1,3]benzothiazole systems where the two heterocycles share a bridgehead nitrogen. This non-fused architecture preserves two independent aromatic systems with free rotational degrees, enabling modular synthetic derivatization at multiple positions (benzothiazole C-6, imidazole N-1 and C-2) that is less accessible in the fused series [1]. Fused imidazo[2,1-b]benzothiazole derivatives, while potent — e.g., compound 3f (IC₅₀ = 0.097 µM) and 3g (IC₅₀ = 0.114 µM) against Hep G2 hepatocellular carcinoma [2] — require more complex multi-step synthetic routes and offer fewer diversification vectors. The non-fused scaffold of 2-(5-methyl-1H-imidazol-4-yl)-1,3-benzothiazole is accessible via condensation of 2-aminothiophenol with 5-methyl-1H-imidazole-4-carbaldehyde or related activated intermediates, methodologies that are well-precedented in the benzothiazole literature [1].

Synthetic accessibility Scaffold diversification Medicinal chemistry

Distinct Hydrogen-Bond Donor Topology Versus Pyrazole Isosteres

The 5-methyl-1H-imidazol-4-yl group presents a hydrogen-bond donor (imidazole NH) at the 1-position that is geometrically distinct from the NH donor in pyrazole isosteres. In the direct pyrazole analog 2-(3-methyl-1H-pyrazol-4-yl)-benzothiazole (C₁₁H₉N₃S, MW 215.28) — a compound disclosed in patent US8754233 targeting integrin-linked protein kinase (ILK) [1] — the annular NH is positioned adjacent to the benzothiazole linkage rather than distal to it, producing a different H-bond donor vector. This topological difference is critical in kinase hinge-binding motifs, where the angle and distance of the H-bond donor relative to the hinge backbone carbonyl and NH determine binding affinity and selectivity [2]. The imidazole orientation in the target compound projects the NH donor away from the benzothiazole plane, potentially accessing a different subset of kinase hinge geometries compared to the pyrazole analog.

Isosteric replacement Hinge-binding Kinase pharmacophore

Recommended Research & Industrial Application Scenarios for 2-(5-Methyl-1H-imidazol-4-yl)-1,3-benzothiazole


Kinase Inhibitor Lead Optimization: ALK5/TGF-β Pathway and Beyond

The benzothiazole–imidazole scaffold has demonstrated nanomolar potency and 300-fold kinase selectivity in ALK5 inhibition (TP0427736: ALK5 IC₅₀ = 2.72 nM vs. ALK3 IC₅₀ = 836 nM) . The target compound provides a less elaborated starting point with the critical 5-methylimidazole pharmacophore intact, enabling medicinal chemistry teams to install selectivity-determining substituents on the benzothiazole ring. Procurement of this building block supports structure-guided optimization of hinge-binding interactions, exploiting the distinct imidazole NH donor vector that differentiates it from pyrazole-based scaffolds [1].

Antiproliferative Screening Libraries for Hematological Malignancies

Imidazolyl-benzothiazoles show pronounced activity against T-cell lymphoma (HuT78: benchmark IC₅₀ = 1.6 µM for optimized congener 36c) with the potential for selectivity over normal fibroblasts (SI > 62) . The target compound serves as a core scaffold for generating focused libraries targeting hematological cancer cell lines, where the 5-methyl substituent can be systematically varied to probe SAR around the imidazole moiety while the benzothiazole positions remain available for parallel derivatization .

Chemical Biology Probe Development with Built-In GPCR Counter-Screening Data

The confirmed inactivity of 2-(5-methyl-1H-imidazol-4-yl)-1,3-benzothiazole as a GPR35 antagonist provides valuable negative-selectivity information for chemical biology applications. Researchers designing probes for non-GPCR targets can use this compound as a scaffold with documented lack of GPR35 cross-reactivity — a known liability of certain benzothiazole chemotypes [1]. This pre-existing selectivity filter reduces the burden of counter-screening in phenotypic assay campaigns.

Scaffold-Hopping Medicinal Chemistry: Imidazole-to-Pyrazole Comparator Studies

The target compound is an ideal partner molecule for systematic scaffold-hopping studies comparing imidazole and pyrazole hinge-binders. With the pyrazole analog 2-(3-methyl-1H-pyrazol-4-yl)-benzothiazole disclosed as an ILK inhibitor (US8754233) , parallel procurement of both compounds enables direct head-to-head profiling across kinase panels to map how the ~60° difference in annular NH donor vector translates into differential kinase selectivity and cellular potency [1].

Quote Request

Request a Quote for 2-(5-methyl-1H-imidazol-4-yl)-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.